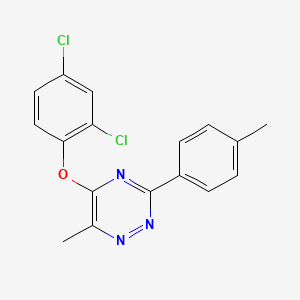
5-(2,4-二氯苯氧基)-6-甲基-3-(4-甲基苯基)-1,2,4-三嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The triazine ring can be functionalized with various substituents, leading to a wide range of chemical and biological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various triazine derivatives and their syntheses, structures, and applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of various precursors with 1,2,4-triazine or its chlorinated forms. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of other triazine derivatives can involve condensation reactions with hydrazonyl halides, phenacyl bromide, and other reagents . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate reagents that would introduce the 2,4-dichlorophenoxy and 4-methylphenyl groups to the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be quite complex, with potential for various ring distortions and nonbonded interactions. For instance, the crystal structure of 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine shows substantial distortion between the phenyl and triazine rings . This suggests that the molecular structure of "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" could also exhibit such distortions, affecting its chemical reactivity and physical properties.
Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions. They can be used for chlorination reactions of activated arenes, olefins, and 1,3-diketones . They can also undergo condensation with active methylene compounds, aromatic aldehydes, and unsaturated compounds to form a range of products . The reactivity of the specific compound "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" would likely be influenced by the electron-withdrawing effects of the dichlorophenoxy group and the electron-donating effects of the methyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structures. For example, the presence of substituents can affect the solubility, melting point, and stability of the compounds . The crystal structures and packing can also influence the materials' properties, such as in the case of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, which has been investigated for nonlinear optical applications . The compound of interest would likely have unique properties due to its specific substituents, which could be explored through experimental studies.
科学研究应用
合成和抗菌活性: 新型1,2,4-三唑衍生物,包括与5-(2,4-二氯苯氧基)-6-甲基-3-(4-甲基苯基)-1,2,4-三嗪相关的化合物,已被合成并表现出对各种微生物具有良好至中等的抗菌活性(Bektaş等,2007)。
与有机镁卤化物的化学行为: 对1,2,4-三嗪衍生物的行为进行了研究,包括与感兴趣化合物结构相关的化合物与有机镁卤化物的化学相互作用和潜在应用(Mustafa et al., 1971)。
杂环化学中的环转化: 对苯并噁唑啉转化为螺环苯并噁唑烯的研究,涉及到吡唑并[1,2,4]三嗪的合成,揭示了与这类化合物相关的复杂化学过程(Kurasawa et al., 1988)。
合成和药理评价: 对1,2,4-甲基三嗪的合成和药理评价作为其他三嗪的类似物进行了探索,突出了这些化合物的潜在医学应用(Carroll et al., 2007)。
用于生物应用的三嗪衍生物的合成: 进行了新三嗪衍生物的合成,包括吡唑并[4,3-e]1,2,4-三嗪,指向它们潜在的生物学和药学应用(Zedníková等,2001)。
新型杂环系统的开发: 对亚磷酰胺介导的融合[1,2,4]三嗪的合成进行了研究,包括新型三嗪环系统的制备,对药物化学中新化学实体的开发具有重要意义(Molina et al., 1988)。
属性
IUPAC Name |
5-(2,4-dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-3-5-12(6-4-10)16-20-17(11(2)21-22-16)23-15-8-7-13(18)9-14(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDBFPFMBRJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)
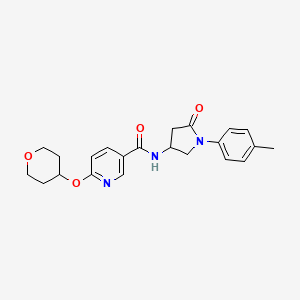
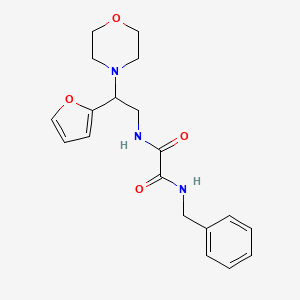

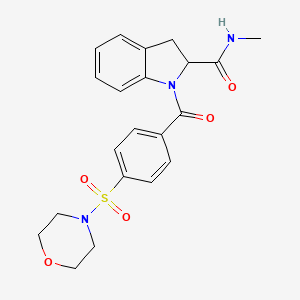
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)
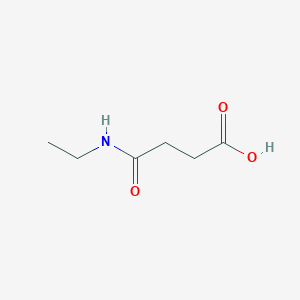
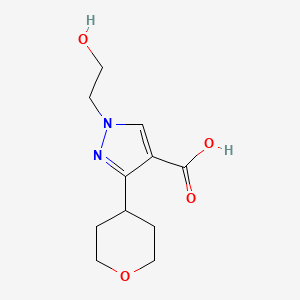
![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)